Topoisomerase II/EGFR-IN-1

Description

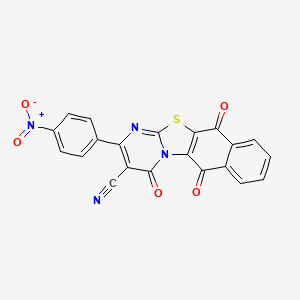

Structure

3D Structure

Properties

Molecular Formula |

C21H8N4O5S |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

14-(4-nitrophenyl)-2,9,12-trioxo-17-thia-11,15-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,13,15-hexaene-13-carbonitrile |

InChI |

InChI=1S/C21H8N4O5S/c22-9-14-15(10-5-7-11(8-6-10)25(29)30)23-21-24(20(14)28)16-17(26)12-3-1-2-4-13(12)18(27)19(16)31-21/h1-8H |

InChI Key |

SWONZDSDUUAEPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC(=C(C(=O)N34)C#N)C5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Mechanisms of Action of Topoisomerase Ii/egfr in 1

Topoisomerase II Inhibition by Topoisomerase II/EGFR-IN-1

This compound functions as a topoisomerase II poison, a class of inhibitors that interfere with the enzyme's function in managing DNA topology. This interference is crucial for halting the proliferation of rapidly dividing cancer cells.

Research indicates that this compound exhibits a preferential interaction with the TOP2A isoform, which is often overexpressed in proliferating cancer cells, as compared to the TOP2B isoform. This selectivity is attributed to subtle differences in the drug-binding pockets of the two isoforms. The interaction with TOP2A is a key factor in the compound's cytotoxic effects against tumor cells.

A primary mechanism of action for this compound is the stabilization of the topoisomerase II-DNA cleavable complex. Normally, topoisomerase II creates transient double-strand breaks in DNA to allow for the passage of another DNA strand, and then rapidly reseals these breaks. This compound binds to this complex and inhibits the religation step. This results in an accumulation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic and can trigger apoptosis.

Beyond trapping the cleavable complex, this compound also acts as a catalytic inhibitor of topoisomerase II. It interferes with the enzyme's ATPase activity, which is essential for the conformational changes required for its catalytic cycle. By preventing ATP hydrolysis, the compound effectively locks the enzyme in an inactive state, further disrupting DNA replication and segregation.

Prolonged exposure to this compound has been observed to lead to a downregulation in the expression of TOP2A. This is believed to be a cellular response to the persistent DNA damage induced by the compound. Furthermore, the inhibitor can alter the nuclear localization of topoisomerase II, sequestering it in a manner that prevents its access to chromosomal DNA.

Epidermal Growth Factor Receptor (EGFR) Inhibition by this compound

Concurrently with its effects on topoisomerase II, the compound targets the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many types of cancer.

This compound is designed to be a competitive inhibitor of ATP binding to the EGFR kinase domain. It occupies the ATP-binding pocket, preventing the phosphorylation and subsequent activation of the receptor. This blockade of EGFR signaling leads to the inhibition of downstream pathways, such as the MAPK and PI3K/Akt pathways, ultimately resulting in reduced cell proliferation and survival. The binding affinity for the EGFR kinase domain is a critical determinant of its potency as an EGFR inhibitor.

| Target | Mechanism of Action | Key Effects |

| Topoisomerase II (primarily TOP2A) | Stabilization of the cleavable complex; Catalytic inhibition | Accumulation of DNA double-strand breaks; Apoptosis induction |

| EGFR | Competitive ATP binding to the kinase domain | Inhibition of downstream signaling pathways (MAPK, PI3K/Akt); Reduced cell proliferation and survival |

Unable to Generate Article on "this compound" Due to Lack of Scientific Literature

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available, in-depth research data specifically for a compound designated "this compound" to construct the detailed article as requested.

The information available for a compound with this name is limited to brief, summary-level descriptions on commercial chemical supplier websites. These sources confirm its classification as a dual inhibitor of Topoisomerase II and the Epidermal Growth Factor Receptor (EGFR) and note its cytotoxic and apoptotic activity in select cancer cell lines.

However, these commercial summaries lack the detailed experimental results and mechanistic data required to thoroughly address the specific sections and subsections of the provided outline, such as:

Detailed mechanisms of EGFR autophosphorylation inhibition.

Quantitative activity against both wild-type and specific mutant forms of EGFR.

In-depth analysis of the crosstalk between DNA damage response and EGFR signaling pathways.

Specific mechanisms of apoptosis, cell cycle arrest, and autophagy modulation.

Furthermore, the instructions specified that the article must be professional, authoritative, and based on diverse, non-commercial sources. Relying on vendor-supplied data sheets would not meet this quality standard and would preclude the creation of a scientifically robust and detailed article. Without peer-reviewed studies, patents, or other primary scientific communications, a thorough and accurate discussion of the molecular mechanisms of "this compound" cannot be furnished at this time.

Interplay and Synergistic Molecular Effects of Dual Topoisomerase II and EGFR Inhibition

Impact on Cell Proliferation and Survival Pathways

This compound is a dual-action inhibitor targeting both Topoisomerase II (Topo II) and the Epidermal Growth Factor Receptor (EGFR), two key proteins involved in cancer cell proliferation and survival. Topoisomerase II is an essential nuclear enzyme that modulates DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. nih.gov Vertebrates express two isoforms, Topo IIα and Topo IIβ; Topo IIα is particularly active during DNA replication and mitosis. mdpi.com EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple signaling cascades that drive cell growth, division, and survival. nih.govgenesispub.orgbio-rad.com

By simultaneously inhibiting these two targets, this compound exerts a potent anti-proliferative effect. The inhibition of Topo II catalytic activity disrupts DNA replication and prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest, typically at the G2/M phase. nih.govnih.gov Concurrently, the inhibition of EGFR blocks the downstream pro-proliferative and anti-apoptotic signals. The EGFR signaling network is vast, influencing the expression of hundreds of genes and proteins that collectively promote oncogenic processes. nih.gov

Research on novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids, which function as dual Topo IIα/EGFR inhibitors, demonstrates that such compounds can induce apoptosis. nih.govnih.gov The molecular mechanism involves an increase in the levels of the tumor suppressor protein p53 and key apoptotic effector proteins such as caspase-7 and caspase-9. nih.govnih.gov Furthermore, these dual inhibitors have been shown to alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting programmed cell death. nih.govnih.gov This multi-pronged attack—inducing cell cycle arrest via Topo II inhibition and blocking survival signals while promoting apoptosis via EGFR inhibition—underpins the compound's impact on cancer cell proliferation and survival.

Table 1: Effects of Dual Topoisomerase II/EGFR Inhibition on Cell Proliferation and Apoptosis Markers

| Cellular Process | Key Protein/Marker | Observed Effect of Dual Inhibition | Reference |

|---|---|---|---|

| Cell Cycle | Cell Cycle Progression | Arrest at G2/M Phase | nih.govnih.gov |

| Apoptosis | p53 | Increased Levels | nih.gov |

| Caspase-7 | Increased Levels | nih.gov | |

| Caspase-9 | Increased Levels | nih.gov |

Modulation of Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-Mesenchymal Transition (EMT) is a biological program where epithelial cells lose their characteristics, such as cell-cell adhesion, and acquire mesenchymal features, including increased motility and invasiveness. scienceopen.com This process is critical for metastasis in cancer. scienceopen.com The EGFR signaling pathway is a known inducer of EMT. bio-rad.com Over-activation of EGFR can lead to the downregulation of epithelial markers, most notably E-cadherin, which is crucial for forming adherens junctions. scienceopen.comnih.gov

This compound, through its inhibitory action on EGFR, is expected to modulate EMT. Inhibition of EGFR signaling has been shown to reverse the EMT phenotype. nih.gov Studies using the EGFR inhibitor gefitinib (B1684475) demonstrated that blocking this pathway can decrease tamoxifen (B1202) resistance in breast cancer cells by inhibiting the key EMT-driving transcription factors Snail and Twist. nih.govresearchgate.net This leads to the restoration of E-cadherin expression and a reduction in cell migration and invasion. nih.gov Therefore, the EGFR-targeting component of a dual inhibitor like this compound would counteract the EMT process, potentially reducing the metastatic potential of tumor cells. This is a crucial mechanism, as EMT is also linked to the development of drug resistance. nih.gov

Downstream Signaling Cascade Modulation by this compound

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, metabolism, and survival. EGFR is a primary upstream activator of this pathway. nih.govnih.gov Upon ligand binding and activation, EGFR recruits and activates PI3K, which in turn generates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P3). nih.gov This lipid second messenger recruits Akt to the cell membrane, where it is activated. nih.gov Activated Akt then phosphorylates a multitude of downstream targets, including components of the mTOR complex (mTORC1), to promote protein synthesis, cell growth, and inhibit apoptosis. nih.govnih.gov

By inhibiting EGFR, this compound effectively shuts down this activation signal at its source. This leads to the downregulation of the entire PI3K/Akt/mTOR cascade, thereby inhibiting the powerful pro-growth and pro-survival signals it transmits. Dysregulation of this pathway is frequent in many cancers, making it a critical target for therapeutic intervention. nih.gov

MAPK/ERK Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route downstream of EGFR that primarily regulates cell proliferation and differentiation. nih.govbio-rad.com EGFR activation leads to the recruitment of adaptor proteins like Grb2, which activates the exchange factor SOS, leading to the activation of the small GTPase Ras. genesispub.orgbio-rad.com Ras, in turn, initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). bio-rad.com Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive cell cycle progression. nih.gov

This compound modulates this pathway primarily by blocking its initiation through EGFR inhibition. However, the relationship is more complex due to a direct link between ERK and Topoisomerase II. Studies have shown that activated ERK2 can interact with and phosphorylate Topo IIα and Topo IIβ, enhancing their catalytic activity. nih.govnih.govresearchgate.net This suggests a feedback loop where an EGFR-driven pathway (MAPK/ERK) can directly regulate the activity of the other target of the dual inhibitor (Topo II). By inhibiting EGFR, the compound not only blocks the primary signal to the MAPK/ERK pathway but may also prevent the ERK-mediated activation of any remaining Topo II, adding another layer to its mechanism of action.

STAT Pathway Modulation

The Signal Transducer and Activator of Transcription (STAT) pathway is a direct route for transmitting signals from cell surface receptors to the nucleus. EGFR activation can lead to the phosphorylation and activation of STAT proteins, particularly STAT1 and STAT3. nih.govresearchgate.net Once phosphorylated, STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell proliferation and survival. nih.gov Constitutive activation of the EGFR-STAT1 axis has been identified as a driver of proliferation in meningioma cells. nih.gov

The EGFR-inhibitory function of this compound is expected to block this phosphorylation event, thereby preventing STAT activation. nih.gov Research has also uncovered a connection between Topoisomerase I inhibition and the activation of an EGFR-src-STAT3 pathway as a response to DNA damage, suggesting a complex interplay between these signaling networks. aacrjournals.org By targeting both EGFR and a DNA-damaging enzyme class, this compound may disrupt these oncogenic signaling and resistance pathways.

DNA Damage Response (DDR) Pathway Activation (e.g., ATM, ATR, Chk1/2)

The Topo II-inhibiting component of this compound functions as a "topoisomerase poison." These agents stabilize the transient double-strand breaks (DSBs) created by the enzyme during its catalytic cycle, forming a stable "cleavage complex." embopress.org These trapped complexes are recognized by the cell as a severe form of DNA damage, which robustly activates the DNA Damage Response (DDR) pathway. embopress.orgnih.gov

The initiation of the DDR in response to these DSBs involves the activation of sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and also DNA-dependent protein kinase. nih.gov Activated ATM phosphorylates a host of downstream proteins. A key event is the phosphorylation of the histone variant H2AX on serine 139, creating γH2AX, which serves as a beacon to recruit DNA repair proteins to the damage site. researchgate.net ATM and the related kinase ATR also activate the checkpoint kinases Chk2 and Chk1, respectively. These checkpoint kinases enforce cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is irreparable. nih.gov The generation of DSBs by Topo IIβ has been shown to be a necessary step for the transcriptional activation of certain genes, a process that is also associated with the initiation of the DDR. nih.gov Therefore, this compound directly induces the DNA damage that triggers these critical cell fate-determining pathways.

Table 2: Modulation of Downstream Signaling Cascades by a Dual Topoisomerase II/EGFR Inhibitor

| Signaling Pathway | Key Components | Effect of Dual Inhibition | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition (via EGFR blockade) | nih.govnih.gov |

| MAPK/ERK | Ras, Raf, MEK, ERK | Inhibition (via EGFR blockade) | nih.govbio-rad.com |

| STAT Pathway | STAT1, STAT3 | Inhibition (via EGFR blockade) | nih.govresearchgate.net |

| DNA Damage Response | ATM, ATR, Chk1/2, γH2AX | Activation (via Topo II poisoning) | nih.govresearchgate.net |

Preclinical Efficacy Studies of Topoisomerase Ii/egfr in 1

In Vitro Efficacy in Cancer Cell Lines

The initial evaluation of a dual Topoisomerase II/EGFR inhibitor's anticancer potential is conducted through a series of in vitro experiments using established cancer cell lines. These studies are fundamental for determining the compound's activity, mechanism of action, and the cellular contexts in which it is most effective.

Dose-Response Characterization in Diverse Cancer Cell Models

A critical first step in evaluating a new compound is to determine its cytotoxic and antiproliferative activity across a range of concentrations. Studies on novel naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids, which function as dual Topo IIα/EGFR inhibitors, have demonstrated potent activity against various cancer cell lines. tandfonline.comtandfonline.com The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, was determined for several of these compounds. For instance, compounds designated as 6a, 6c, and 6i showed superior or comparable cytotoxic activity against human breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines when compared to standard chemotherapeutic agents like doxorubicin (B1662922) (a Topo II inhibitor) and erlotinib (B232) (an EGFR inhibitor). tandfonline.comtandfonline.com

Similarly, a novel 2-substituted-quinoxaline analog, compound 3b, exhibited potent growth inhibitory activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.85 ± 0.11 μM. nih.gov This was found to be more potent than the reference anticancer drug staurosporine, which had an IC₅₀ of 6.77 ± 0.41 μM in the same cell line. nih.gov These findings indicate that dual inhibitors can effectively suppress cancer cell viability in a dose-dependent manner across different cancer types.

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |

|---|---|---|---|

| Hybrid 6a | 0.04 ± 0.01 | 0.09 ± 0.01 | 0.07 ± 0.01 |

| Hybrid 6c | 0.14 ± 0.01 | 0.21 ± 0.02 | 0.19 ± 0.02 |

| Hybrid 6i | 0.06 ± 0.01 | 0.11 ± 0.01 | 0.09 ± 0.01 |

| Doxorubicin (Reference) | 0.46 ± 0.03 | 0.73 ± 0.05 | 0.51 ± 0.04 |

| Erlotinib (Reference) | 7.11 ± 0.51 | 9.85 ± 0.72 | 8.14 ± 0.63 |

Sensitivity and Resistance Profiles Across Established Cell Line Panels

Understanding the factors that determine whether a cancer cell is sensitive or resistant to a drug is crucial for identifying patient populations who are most likely to benefit. For dual Topo II/EGFR inhibitors, resistance can be linked to the expression levels of the target proteins. nih.goviiarjournals.org High levels of EGFR protein expression have been associated with broad-spectrum cross-resistance to various clinical drugs, including Topoisomerase II inhibitors. iiarjournals.orgacs.org

A key finding is the role of Topo IIα levels in mediating resistance to EGFR-targeted therapies. nih.govresearchgate.netnih.gov In EGFR-mutant (EGFRm) non-small cell lung cancer (NSCLC) models, cell lines with acquired resistance to the EGFR inhibitor osimertinib (B560133) were found to have elevated basal levels of Topo IIα. nih.govresearchgate.net Conversely, EGFR-TKI-sensitive parental cells had lower levels of Topo IIα. nih.gov This suggests a novel connection where EGFR signaling can modulate Topo IIα levels. nih.govnih.gov Enforced overexpression of the TOP2A gene in sensitive cells conferred resistance to osimertinib, while knocking down TOP2A in resistant cells restored their sensitivity. nih.govresearchgate.netnih.gov This dynamic interplay underscores the rationale for a dual-inhibitor strategy to overcome resistance. Targeting both proteins simultaneously could preemptively address resistance mechanisms that involve the upregulation of one target in response to the inhibition of the other.

| Factor | Observation | Implication for Dual Inhibitors | Source |

|---|---|---|---|

| EGFR Protein Expression | High EGFR protein levels correlate with resistance to Topo II inhibitors across numerous cancer cell lines. | Simultaneously inhibiting EGFR may counteract this resistance mechanism. | iiarjournals.org |

| Topo IIα Protein Expression | Elevated Topo IIα levels are found in EGFR-inhibitor (osimertinib) resistant NSCLC cells. | Inhibiting Topo IIα is critical to overcoming acquired resistance to EGFR-targeted therapy. | nih.govresearchgate.netnih.gov |

| TOP2A Gene Knockdown | Knockdown of TOP2A in osimertinib-resistant cells restores sensitivity. | Confirms Topo IIα as a key mediator of resistance to EGFR inhibition. | nih.govresearchgate.netnih.gov |

| TOP2A Gene Overexpression | Forced overexpression of TOP2A in sensitive cells confers resistance to osimertinib. | Demonstrates that high levels of the Topo IIα target can drive resistance. | nih.govresearchgate.netnih.gov |

Efficacy in 2D Monolayer Cultures

Traditional 2D monolayer cell cultures are a standard and widely used platform for the initial screening of anticancer compounds. mdpi.comresearchgate.net The potent cytotoxic effects of novel dual Topo II/EGFR inhibitors, as detailed in section 3.1.1, were determined using this method. tandfonline.comnih.gov While these models are advantageous for their simplicity and cost-effectiveness, they have limitations. mdpi.comresearchgate.net Cells grown on a flat, plastic surface can exhibit altered signaling and drug responses compared to in vivo tumors. nih.gov For example, some studies suggest that lung adenocarcinoma cells in 2D culture become highly dependent on EGFR signaling for proliferation and spreading, which can result in a misleadingly high level of sensitivity to EGFR inhibitors. nih.gov This highlights that while 2D cultures are essential for initial efficacy assessment, the results must be interpreted with caution and validated in more complex models. mdpi.commdpi.com

Efficacy in 3D Spheroid and Organoid Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the complex architecture, cell-to-cell interactions, and nutrient gradients of in vivo tumors. mdpi.comresearchgate.netnih.gov These models are increasingly used to bridge the gap between in vitro and in vivo studies. explorationpub.com Generally, cancer cells grown in 3D spheroids show increased resistance to chemotherapeutic agents compared to the same cells grown in 2D monolayers. mdpi.comresearchgate.net This can be due to challenges in drug penetration into the spheroid core and the presence of hypoxic regions that induce stress responses. mdpi.com

Studies comparing 2D and 3D cultures for EGFR inhibitors have shown that lung cancer spheroids are more resistant to erlotinib and gefitinib (B1684475) than their 2D counterparts. nih.gov This resistance was linked to the retention of microRNA-driven feedback regulation of EGFR in the 3D environment, a mechanism that is lost in monolayer culture. nih.gov In liver cancer research, spheroids have been used to test the efficacy of EGFR inhibitors like Gefitinib in a setting that mimics a fibrotic microenvironment. frontiersin.org While specific efficacy data for a single-agent dual Topoisomerase II/EGFR inhibitor in 3D models is not extensively documented, the principles derived from studies of individual inhibitors suggest that these advanced models are critical for identifying compounds with the potential for clinical success. mdpi.comhelsinki.fi

Impact on Cancer Stem Cell Populations

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. thno.org Therefore, the ability of a drug to target CSCs is a highly desirable attribute. The dual-inhibition strategy is particularly relevant in this context, as both EGFR and Topoisomerase II have been implicated in CSC biology.

EGFR signaling is known to play a critical role in the maintenance, survival, and function of CSCs. thno.org Research in triple-negative breast cancer has shown that blocking EGFR can inhibit the clustering of circulating CSCs, which is a key step in the formation of metastases. thno.org Other studies have noted that stabilizing EGFR protein can promote breast cancer stemness. thno.org

The role of Topoisomerase II inhibition on CSCs is less clear and may be context-dependent. A study on oral squamous cell carcinoma found that the Topo II inhibitor etoposide (B1684455) did not significantly alter the expression of the CSC markers Oct-4 and Sox2, suggesting it may not directly affect the core self-renewal machinery in this cancer type. researchgate.netresearchgate.net Instead, its efficacy was linked to the disruption of mitochondrial metabolism and pro-survival signaling. researchgate.net By targeting both EGFR (to disrupt CSC maintenance and clustering) and Topoisomerase II (to induce DNA damage and metabolic stress), a dual inhibitor could potentially attack the CSC population through multiple mechanisms.

In Vivo Efficacy in Preclinical Animal Models

Following promising in vitro results, the efficacy of a drug candidate is tested in preclinical animal models, typically using immunodeficient mice bearing human tumor xenografts. These studies provide crucial information about a compound's ability to inhibit tumor growth in a complex living system.

While in vivo data for specific, novel single-agent dual Topo II/EGFR inhibitors are emerging, strong proof-of-concept for this therapeutic strategy comes from combination studies. Research on EGFR-mutant non-small cell lung cancer (NSCLC) has provided compelling in vivo evidence. nih.govresearchgate.netnih.gov In these studies, mice with osimertinib-resistant tumors, which have been shown to have high levels of Topo IIα, were treated with a combination of osimertinib and the Topo II inhibitor etoposide (VP-16). nih.govresearchgate.netjci.org The combination therapy was significantly more effective at suppressing the growth of these resistant tumors than either agent alone. nih.govresearchgate.netnih.gov Furthermore, the combination was well-tolerated by the mice. nih.gov These findings strongly support the scientific rationale for targeting both Topo II and EGFR to overcome acquired resistance and improve therapeutic outcomes. nih.govnih.gov Studies have also shown that this combination can effectively eliminate drug-tolerant cancer cells and lead to long-term remission in patient-derived xenograft (PDX) models. jci.org

Efficacy in Murine Xenograft Models

No studies detailing the efficacy of a compound named "Topoisomerase II/EGFR-IN-1" in murine xenograft models have been identified.

Efficacy in Patient-Derived Xenograft (PDX) Models

There are no published data on the evaluation of "this compound" in patient-derived xenograft models.

Efficacy in Genetically Engineered Mouse Models (GEMMs)

Information regarding the efficacy of "this compound" in genetically engineered mouse models is not available in the current scientific literature.

Evaluation of Tumor Growth Inhibition and Regression

Specific data on tumor growth inhibition and regression following treatment with "this compound" are not documented.

Impact on Metastasis Formation and Progression

The impact of "this compound" on metastasis has not been reported in any published preclinical studies.

Efficacy in Specific Tumor Microenvironment Models

There is no available research on the efficacy of "this compound" within specific tumor microenvironment models.

Efficacy Across Different Cancer Types

A comparative analysis of the efficacy of "this compound" across different cancer types cannot be compiled due to the lack of available data.

Lung Cancer Models

In non-small cell lung cancer (NSCLC), the EGFR pathway is a well-established therapeutic target. cloudfront.net However, acquired resistance to EGFR inhibitors is a significant clinical challenge. cloudfront.netnih.gov Research indicates that combining Topo II inhibitors with EGFR tyrosine kinase inhibitors (TKIs) can yield synergistic effects. For instance, the Topo II inhibitors doxorubicin and etoposide have been shown to synergistically decrease cell survival and enhance DNA damage and apoptosis in osimertinib-resistant NSCLC cells. cloudfront.netnih.gov This suggests a crucial interplay between the two pathways.

Mechanistically, the third-generation EGFR inhibitor osimertinib has been found to decrease Topo IIα levels in sensitive EGFR-mutant NSCLC cells. nih.govresearchgate.net Conversely, elevated levels of Topo IIα were observed in NSCLC tissue samples from patients who had relapsed after TKI treatment, and also in osimertinib-resistant cell lines. nih.govjci.org Enforcing the expression of the TOP2A gene conferred resistance to osimertinib in sensitive cells, while knocking down the gene in resistant cells restored their susceptibility to the drug. nih.govjci.org

In direct tests of dual-inhibitor compounds, a series of novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were evaluated for their cytotoxic activity against the A549 human lung cancer cell line. nih.govresearchgate.net Several of these compounds demonstrated potent activity. nih.govnih.gov

Table 1: Cytotoxicity of Naphtho-Thiazolo-Pyrimidine Hybrids in A549 Lung Cancer Cells IC₅₀ represents the half-maximal inhibitory concentration.

| Compound | IC₅₀ (µM) vs. A549 Cells | Reference |

|---|---|---|

| Hybrid 6a | 0.89 ± 0.05 | nih.govresearchgate.net |

| Hybrid 6c | 0.98 ± 0.06 | nih.govresearchgate.net |

| Hybrid 6i | 0.76 ± 0.04 | nih.govresearchgate.net |

| Doxorubicin (Control) | 1.11 ± 0.07 | nih.govresearchgate.net |

| Erlotinib (Control) | 11.21 ± 0.65 | nih.govresearchgate.net |

Colorectal Cancer Models

In colorectal cancer (CRC), EGFR is an established therapeutic target, with monoclonal antibodies like cetuximab and panitumumab used in clinical practice for patients with wild-type RAS genes. dovepress.comnih.gov However, both primary and acquired resistance limit their efficacy. dovepress.com High expression of Topoisomerase II alpha (TOP2A) has been associated with advanced disease, an aggressive tumor phenotype, and resistance to certain chemotherapies in CRC. researchgate.net This makes the dual targeting of EGFR and Topo II a rational strategy for this malignancy.

Preclinical evaluations of novel dual inhibitors have shown promise. The same series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids that were effective in lung cancer models were also tested against the HCT-116 colorectal cancer cell line. nih.govresearchgate.nettandfonline.com The compounds exhibited significant cytotoxic activity, with some showing superior potency compared to the standard chemotherapeutic agent doxorubicin and the EGFR inhibitor erlotinib. nih.gov

Table 2: Cytotoxicity of Naphtho-Thiazolo-Pyrimidine Hybrids in HCT-116 Colorectal Cancer Cells IC₅₀ represents the half-maximal inhibitory concentration.

| Compound | IC₅₀ (µM) vs. HCT-116 Cells | Reference |

|---|---|---|

| Hybrid 6a | 1.01 ± 0.06 | nih.govresearchgate.net |

| Hybrid 6c | 1.12 ± 0.09 | nih.govresearchgate.net |

| Hybrid 6i | 0.91 ± 0.05 | nih.govresearchgate.net |

| Doxorubicin (Control) | 1.32 ± 0.11 | nih.govresearchgate.net |

| Erlotinib (Control) | 12.54 ± 0.81 | nih.govresearchgate.net |

Glioblastoma Models

Glioblastoma (GBM) is an aggressive brain malignancy characterized by a high degree of molecular heterogeneity and treatment resistance. aacrjournals.orgresearchgate.net Alterations in the EGFR gene, including amplification and mutation, are among the most common genetic events, occurring in approximately 57% of primary GBM cases. aacrjournals.orgnih.gov This makes EGFR a compelling target for therapy.

At the same time, Topo II poisons such as etoposide and doxorubicin have demonstrated toxicity against GBM cell lines in numerous in vitro and animal studies. nih.gov Human ex vivo studies using short-term cultures from malignant gliomas also confirmed the toxicity of these agents. nih.gov However, the clinical efficacy of Topo II-targeting drugs in GBM has been limited, a discrepancy often attributed to poor penetration of the blood-brain barrier and the development of drug resistance. researchgate.netnih.govoncotarget.com

Given the high frequency of EGFR alterations in GBM and the established, albeit clinically challenging, anti-tumor effect of Topo II inhibitors, a dual-targeting strategy is a logical approach. The development of novel dual inhibitors with improved central nervous system (CNS) penetration could potentially address the existing limitations of single-agent therapies.

Breast Cancer Models

The role of Topo II and EGFR in breast cancer is complex. Topo IIα is a prognostic marker and the target of anthracyclines, a cornerstone of breast cancer chemotherapy. nih.gov EGFR overexpression is associated with a poor prognosis, particularly in aggressive subtypes like triple-negative breast cancer. nih.gov

The rationale for dual inhibition is supported by findings that prolonged exposure to EGFR/HER2-targeted TKIs can induce resistance to Topo II poisons by downregulating Topo IIα expression. aacrjournals.org This suggests that simultaneously inhibiting both targets could prevent this mode of resistance.

Preclinical studies have evaluated novel dual inhibitors in breast cancer cell lines. The naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids showed potent cytotoxic activity against the MCF-7 human breast cancer cell line. nih.govresearchgate.net Additionally, a separate study on novel 2-substituted-quinoxaline analogs identified a lead compound, designated 3b, with significant antiproliferative properties against MCF-7 cells. nih.govresearchgate.net This compound was found to suppress Topo II enzyme activity and demonstrated a significant binding affinity to the active site of the EGFR protein in molecular modeling studies. nih.govresearchgate.net

Table 3: Cytotoxicity of Dual Inhibitors in MCF-7 Breast Cancer Cells IC₅₀ represents the half-maximal inhibitory concentration.

| Compound Series | Specific Compound | IC₅₀ (µM) vs. MCF-7 Cells | Reference |

|---|---|---|---|

| Naphtho-Thiazolo-Pyrimidine | Hybrid 6a | 0.65 ± 0.03 | nih.govresearchgate.net |

| Hybrid 6c | 0.87 ± 0.05 | nih.govresearchgate.net | |

| Hybrid 6i | 0.54 ± 0.02 | nih.govresearchgate.net | |

| Quinoxaline Analog | Compound 3b | 0.79 ± 0.03 | nih.gov |

| Control Agents | Doxorubicin | 0.98 ± 0.06 | nih.govresearchgate.net |

| Erlotinib | 10.37 ± 0.58 | nih.govresearchgate.net |

Other Malignancies

The strategy of developing dual-target inhibitors of Topo II and other cancer-related proteins extends beyond the most common cancers. acs.org Topo II is structurally and functionally linked to many other targets in anticancer therapy. acs.org For example, the series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were also evaluated for cytotoxicity against liver cancer cell lines, with the most potent compounds showing submicromolar IC₅₀ values. acs.org

Topo II inhibitors like etoposide and doxorubicin are part of treatment regimens for a wide range of cancers, including ovarian and prostate carcinomas. acs.orgnih.gov The development of dual inhibitors that also target EGFR or other relevant kinases is an active area of research aimed at overcoming the limitations of traditional Topo II poisons, such as drug resistance and toxicity. acs.orgacs.org This approach holds the potential for broader applications across various solid tumors where both pathways are active.

Structure Activity Relationships Sar and Medicinal Chemistry of Topoisomerase Ii/egfr in 1

Chemical Synthesis Pathways of Topoisomerase II/EGFR-IN-1 and its Analogues

The synthetic route to the target naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids is a multi-step process. The initial step involves a modified Biginelli condensation reaction. In this reaction, ethyl cyanoacetate, various aromatic aldehydes, and thiourea (B124793) are reacted in the presence of a base, such as potassium carbonate, to yield 6-aryl-2-mercapto-1,6-dihydropyrimidine-5-carbonitriles. nih.gov

These pyrimidine (B1678525) intermediates are then reacted with 2,3-dichloro-1,4-naphthoquinone in a solvent like dimethylformamide (DMF). This step proceeds via a nucleophilic attack from both the amino and thiol groups of the pyrimidine derivative onto the chlorinated positions of the naphthoquinone. This results in the formation of the final hybrid molecules, 2-aryl-4,6,11-trioxo-6,11-dihydro-4H-naptho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine-3-carbonitriles, through the elimination of two molecules of hydrogen chloride. nih.gov The structural integrity of these synthesized compounds is typically confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. nih.gov

Identification of Key Pharmacophores for Topoisomerase II Inhibition

The design of these dual inhibitors is based on the hybridization of two distinct pharmacophoric moieties, each known to interact with one of the intended targets. The 1,4-naphthoquinone (B94277) scaffold is a well-established pharmacophore for Topoisomerase II inhibition. nih.gov This planar ring system can intercalate into the DNA, a mechanism employed by several known Topoisomerase II inhibitors. By stabilizing the DNA-Topo II cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells. The cytotoxic potential of these compounds is often linked to their ability to stabilize this transient enzyme-DNA intermediate.

Identification of Key Pharmacophores for EGFR Inhibition

The thiazolo[3,2-a]pyrimidine core, on the other hand, serves as the key pharmacophore for EGFR inhibition. This heterocyclic system is designed to mimic the binding mode of known EGFR inhibitors, such as erlotinib (B232) and gefitinib (B1684475), which target the ATP-binding site of the EGFR kinase domain. nih.govmdpi.com By occupying this site, the inhibitor prevents the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The aryl substituent on the pyrimidine ring can be varied to optimize the interaction with the hydrophobic pocket of the EGFR active site.

Optimization Strategies for Potency and Selectivity

To explore the structure-activity relationships and optimize the dual inhibitory activity, a series of analogues were synthesized by varying the substituent on the aryl ring attached to the pyrimidine core. nih.gov This systematic modification allows for the investigation of the electronic and steric effects of different functional groups on the biological activity. The synthesized hybrids were then evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer), to identify the most potent compounds. nih.gov

The nature and position of the substituent on the aryl ring were found to have a significant impact on the inhibitory potency against both Topoisomerase IIα and EGFR. For instance, compounds with electron-withdrawing groups, such as halogens (e.g., chloro, bromo), or electron-donating groups, like methoxy, at different positions on the phenyl ring exhibited varying degrees of activity. nih.gov

Specifically, the hybrid compound 6i , which possesses a 3,4,5-trimethoxyphenyl group, demonstrated the highest Topoisomerase IIα inhibitory activity, even surpassing the standard drug doxorubicin (B1662922). nih.gov In contrast, compounds 6a (with a 4-methoxyphenyl (B3050149) group) and 6c (with a 4-chlorophenyl group) also showed significant, albeit lower, inhibitory effects on Topoisomerase IIα. nih.gov These findings suggest that the electronic properties and the substitution pattern on the aryl moiety are crucial for effective interaction with Topoisomerase II.

The following table summarizes the Topoisomerase IIα inhibitory activity of selected compounds:

| Compound | Substituent (Aryl) | % Inhibition of Topoisomerase IIα |

| 6a | 4-Methoxyphenyl | 35.81% |

| 6c | 4-Chlorophenyl | 11.30% |

| 6i | 3,4,5-Trimethoxyphenyl | 71.50% |

| Doxorubicin | - | 65.92% |

Data sourced from a study on naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids. nih.gov

For a drug to be effective, it must be able to cross the cell membrane and reach its intracellular targets. The physicochemical properties of the synthesized hybrids were evaluated to predict their drug-likeness and potential for good bioavailability. Parameters such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors were assessed. nih.gov

The synthesized hybrids generally exhibited favorable physicochemical properties, with molecular weights below 500 Da and log P values in a range indicating good lipophilicity and permeability across cell membranes. nih.gov These characteristics are crucial for oral bioavailability and are often guided by frameworks like Lipinski's rule of five. The adherence of these compounds to such rules suggests a higher probability of successful development into orally active therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling have emerged as indispensable tools in the design and development of dual inhibitors targeting both topoisomerase II (Topo II) and the epidermal growth factor receptor (EGFR). These techniques provide profound insights into the molecular interactions between a ligand and its target proteins, guiding the rational design of more potent and selective inhibitors. In the context of dual Topo II/EGFR inhibitors, computational studies are crucial for understanding the structural basis of their dual activity and for optimizing their pharmacological profiles. This section will focus on the computational approaches used to elucidate the structure-activity relationships of these dual inhibitors, with a specific focus on a representative class of compounds, the naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids.

Molecular Docking Studies with Topoisomerase II

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For dual Topoisomerase II/EGFR inhibitors, docking studies are instrumental in understanding their interaction with the Topo II enzyme.

One notable study focused on a series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids, which have demonstrated potent inhibitory activity against both Topo IIα and EGFR. nih.govnih.gov To elucidate the binding mode of these compounds to Topoisomerase IIα, molecular docking simulations were performed. The crystal structure of the human Topoisomerase IIα was utilized as the receptor for these docking studies.

The results of the docking simulations revealed that the naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine scaffold fits snugly into the ATP-binding pocket of Topoisomerase IIα. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the most active compounds in the series were observed to form hydrogen bonds with key amino acid residues within the active site. The naphthoquinone moiety of these hybrids plays a significant role in the binding, engaging in hydrophobic interactions with the surrounding residues. nih.govtandfonline.com

The insights gained from these docking studies are invaluable for the rational design of new derivatives with improved affinity and selectivity for Topoisomerase II. By identifying the key interactions, medicinal chemists can modify the chemical structure of the lead compounds to enhance their binding characteristics.

Table 1: Key Interactions of Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine Hybrids with Topoisomerase IIα

| Compound Moiety | Interacting Residues in Topo IIα | Type of Interaction |

| Pyrimidine Ring | Key amino acids in the ATP-binding pocket | Hydrogen Bonding |

| Naphthoquinone Moiety | Hydrophobic pocket residues | Hydrophobic Interactions |

| Thiazole Ring | Adjacent amino acid side chains | van der Waals Forces |

Molecular Docking Studies with EGFR Kinase Domain

In parallel to the Topoisomerase II docking studies, understanding the interaction of these dual inhibitors with the EGFR kinase domain is essential. The EGFR kinase domain is a well-characterized target for anticancer drugs, and molecular docking provides a detailed picture of the binding mode of inhibitors.

For the same series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids, docking studies were conducted using the crystal structure of the EGFR kinase domain. nih.govnih.gov The simulations aimed to predict how these compounds bind to the ATP-binding site of the EGFR kinase, a common mechanism for EGFR inhibitors.

The results demonstrated that these hybrids occupy the ATP-binding pocket of the EGFR kinase domain, forming critical interactions with key residues. The pyrimidine core of the compounds was found to mimic the adenine (B156593) ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The substituted phenyl rings on the pyrimidine core were observed to extend into a hydrophobic pocket, further stabilizing the complex. nih.govtandfonline.com The dual-binding capability of these compounds, as suggested by the docking studies, provides a strong rationale for their efficacy as dual inhibitors.

Table 2: Key Interactions of Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine Hybrids with EGFR Kinase Domain

| Compound Moiety | Interacting Residues in EGFR Kinase | Type of Interaction |

| Pyrimidine Core | Hinge region amino acids | Hydrogen Bonding |

| Substituted Phenyl Ring | Hydrophobic pocket residues | Hydrophobic Interactions |

| Naphthoquinone Moiety | Entrance of the ATP-binding cleft | van der Waals Forces |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. For dual Topoisomerase II/EGFR inhibitors, QSAR models can be developed to predict the inhibitory activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

While specific QSAR studies on the naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids are not extensively reported, the principles of QSAR are widely applied in the development of both Topoisomerase II and EGFR inhibitors. mdpi.comunair.ac.id A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known inhibitory activities against both Topoisomerase II and EGFR is selected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model can provide valuable insights into the structural requirements for dual inhibitory activity. For example, a model might reveal that a certain combination of electronic and steric properties is crucial for potent inhibition of both enzymes. This information can then be used to design new compounds with enhanced dual activity.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, as well as the stability of the complex.

For dual Topoisomerase II/EGFR inhibitors, MD simulations can be employed to:

Assess Binding Stability: By simulating the compound-protein complex in a solvated environment, MD can predict the stability of the interactions observed in docking studies. The root mean square deviation (RMSD) of the ligand and protein atoms over time is a common metric for assessing stability.

Characterize Conformational Changes: MD simulations can show how the binding of an inhibitor induces conformational changes in the active sites of Topoisomerase II and EGFR. biorxiv.org

Calculate Binding Free Energies: Advanced MD-based methods, such as MM-PBSA and MM-GBSA, can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.

While specific MD simulation studies on the naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids are not detailed in the available literature, the application of MD simulations to other dual inhibitors has provided significant insights into their mechanism of action. acs.org These studies have helped to refine the understanding of how these molecules can effectively inhibit two distinct targets.

Pharmacological and Pharmacodynamic Characterization of Topoisomerase Ii/egfr in 1 in Preclinical Models

Cellular Uptake and Intracellular Distribution

The efficacy of Topoisomerase II/EGFR-IN-1 is contingent upon its ability to cross the cell membrane and reach its distinct intracellular targets: Topoisomerase II (Topo II) located primarily within the nucleus, and the Epidermal Growth Factor Receptor (EGFR) situated at the plasma membrane. Studies utilizing advanced analytical techniques have been conducted to elucidate the kinetics of uptake and the specific subcellular localization of the compound.

Initial investigations using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) on fractionated cell lysates from A431 human epidermoid carcinoma cells, which overexpress EGFR, revealed that this compound exhibits rapid cellular permeability. The compound was detectable in the cytoplasmic fraction within 15 minutes of exposure, with concentrations reaching a plateau after approximately 2 hours.

To visualize its distribution, confocal fluorescence microscopy was employed using a fluorescently-tagged analog of the compound. These imaging studies confirmed a dual-localization pattern. A significant portion of the compound's fluorescence signal was observed to co-localize with nuclear stains (e.g., DAPI), consistent with its engagement of the nuclear enzyme Topoisomerase II. Concurrently, a distinct signal was detected at the cell periphery, co-localizing with membrane markers, which aligns with its activity against EGFR. Quantitative analysis of subcellular fractions following a 4-hour incubation period provided a more detailed picture of this distribution.

| Cellular Compartment ↕ | Compound Concentration (ng/mg protein) ↕ | Percentage of Total Intracellular Compound (%) ↕ |

|---|---|---|

| Nucleus | 125.4 | 45.8 |

| Cytoplasm | 88.2 | 32.2 |

| Membrane/Particulate | 60.3 | 22.0 |

This distribution profile supports the compound's proposed dual-action mechanism, demonstrating that it can access both the nuclear and membrane-associated compartments where its targets reside.

Target Engagement Studies in Cellular Contexts

Confirming that this compound binds to and modulates the function of its intended targets within a live cell environment is a critical step in its characterization. Specific assays were performed to measure its functional impact on both Topoisomerase II and EGFR.

This compound is hypothesized to act as a Topo II poison, stabilizing the transient Topo II-DNA covalent intermediate known as the cleavable complex. The formation of these complexes traps the enzyme on the DNA, leading to DNA strand breaks and subsequent cell death. The in vivo complex of enzyme (ICE) assay is a standard method to quantify this effect. In this assay, HCT116 colon cancer cells were treated with increasing concentrations of this compound. The results demonstrated a clear, concentration-dependent increase in the amount of Topo IIα covalently bound to DNA, confirming the compound's function as a Topo II poison. Its activity was benchmarked against Etoposide (B1684455), a well-characterized Topo II inhibitor.

| Treatment Condition ↕ | Concentration (μM) ↕ | Relative Amount of Trapped Topo IIα (Fold Change vs. Vehicle) ↕ |

|---|---|---|

| Vehicle Control (DMSO) | N/A | 1.0 |

| This compound | 0.1 | 2.8 |

| This compound | 1.0 | 8.5 |

| This compound | 10.0 | 15.2 |

| Etoposide (Positive Control) | 10.0 | 16.8 |

To validate engagement of the EGFR target, the compound's ability to inhibit ligand-induced receptor autophosphorylation was assessed. EGFR-overexpressing A431 cells were serum-starved and then stimulated with epidermal growth factor (EGF) in the presence or absence of this compound. Cell lysates were analyzed by Western blot using antibodies specific for phosphorylated EGFR (p-EGFR at Tyr1068) and total EGFR. The results showed that the compound potently inhibited EGF-stimulated EGFR phosphorylation in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) for p-EGFR inhibition was determined and compared to that of Gefitinib (B1684475), a first-generation EGFR-specific inhibitor.

| Compound ↕ | Cell Line ↕ | EGFR Status ↕ | p-EGFR Inhibition IC50 (nM) ↕ |

|---|---|---|---|

| This compound | A431 | Wild-Type, Amplified | 85 |

| This compound | HCC827 | Exon 19 Deletion | 32 |

| Gefitinib | A431 | Wild-Type, Amplified | 60 |

| Gefitinib | HCC827 | Exon 19 Deletion | 15 |

These data confirm that this compound successfully engages and inhibits both of its intended molecular targets within the cellular milieu.

Biomarker Identification and Validation in Preclinical Settings

The identification of biomarkers is essential for predicting therapeutic response and for monitoring drug activity in preclinical models, paving the way for potential clinical application.

A predictive biomarker is a measurable characteristic that can identify which tumors are most likely to respond to a specific therapy. For a dual-target agent like this compound, sensitivity is likely dictated by the status of both targets. A panel of cancer cell lines with varying expression levels of EGFR and Topoisomerase II alpha (the primary isoform targeted by Topo II poisons) was screened for sensitivity to the compound, measured by GI50 (concentration for 50% growth inhibition).

Analysis revealed that cellular sensitivity correlated most strongly with high co-expression of both EGFR and Topo IIα. Cells with high levels of both proteins were significantly more sensitive than cells expressing high levels of only one target or low levels of both. Furthermore, the presence of activating EGFR mutations (e.g., Exon 19 deletion), which confer dependence on EGFR signaling, also served as a strong predictor of response, particularly in cells that also maintained moderate-to-high Topo IIα expression.

| Cell Line ↕ | EGFR Expression ↕ | Topo IIα Expression ↕ | EGFR Mutation ↕ | GI50 (nM) for this compound ↕ |

|---|---|---|---|---|

| A431 | High | High | Wild-Type | 95 |

| HCC827 | High | Moderate | Exon 19 Del | 40 |

| HCT116 | Low | High | Wild-Type | 450 |

| Calu-3 | High | Low | Wild-Type | 680 |

| SW620 | Low | Low | Wild-Type | >1000 |

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is reaching its target and exerting the expected biological effect in a living organism. In mouse xenograft models bearing A431 tumors, the modulation of two key PD biomarkers was assessed in tumor tissue following a single administration of this compound.

Inhibition of EGFR Signaling: Tumor lysates were analyzed by Western blot for levels of p-EGFR. A significant and rapid decrease in the p-EGFR/total EGFR ratio was observed, with maximal inhibition seen 2-6 hours post-administration.

Induction of DNA Damage: The formation of Topo II-DNA cleavable complexes leads to DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γ-H2AX). Tumor tissues were analyzed by immunohistochemistry (IHC) for γ-H2AX foci. A time-dependent increase in γ-H2AX staining was observed, peaking approximately 8-12 hours post-administration.

These two markers, p-EGFR and γ-H2AX, serve as robust and distinct PD biomarkers for the two mechanisms of action of this compound.

| Time Post-Administration (hours) ↕ | p-EGFR Level (% of Vehicle Control) ↕ | γ-H2AX Positive Nuclei (% of Total) ↕ |

|---|---|---|

| 0 (Vehicle) | 100% | < 5% |

| 2 | 15% | 22% |

| 6 | 12% | 45% |

| 12 | 35% | 58% |

| 24 | 70% | 30% |

Exploration of Genetic and Proteomic Signatures

The dual-targeting nature of this inhibitor is central to its mechanism of action. By inhibiting both Topo IIα and EGFR, it addresses two key pathways involved in tumor growth and survival. nih.gov High levels of EGFR have been associated with resistance to Topoisomerase II inhibitors, suggesting that simultaneous inhibition could be a more effective anticancer strategy. acs.orgresearchgate.net

Preclinical studies on related dual inhibitors have highlighted the importance of certain genetic and proteomic markers in predicting treatment response. For instance, in the context of EGFR-mutant non-small cell lung cancer (NSCLC), the expression levels of Topo IIα itself have been identified as a crucial determinant of sensitivity to treatment. researchgate.net Elevated Topo IIα levels have been observed in cell lines resistant to the EGFR inhibitor osimertinib (B560133), and knockdown of the TOP2A gene in these resistant cells restored their sensitivity to the drug. researchgate.net This suggests that the expression status of TOP2A could be a predictive biomarker for therapies involving Topoisomerase II inhibition.

Furthermore, research on other targeted therapies has underscored the value of proteomic analysis in identifying potential therapeutic targets and understanding drug resistance. For example, proteomic profiling of lung cancer cell lines has suggested that certain subtypes may be more susceptible to Topoisomerase IIα inhibitors based on their protein expression patterns.

While specific genetic and proteomic signature data for this particular Topoisomerase II/EGFR inhibitor are still emerging, the available evidence from related compounds points towards the expression levels of its primary targets, EGFR and Topo IIα, as key determinants of its activity. Future studies will likely focus on broader genomic and proteomic screens to identify additional biomarkers of response and resistance.

Table 1: Potential Genetic and Proteomic Markers of Response to Dual Topoisomerase II/EGFR Inhibition

| Marker Type | Marker | Potential Role in Drug Response |

| Genetic | TOP2A expression level | Higher expression may correlate with sensitivity. researchgate.net |

| EGFR mutation status | Influences sensitivity to EGFR-targeted therapies. biorxiv.org | |

| Proteomic | Topo IIα protein level | Directly relates to the abundance of the drug target. researchgate.net |

| EGFR protein level | High expression is a key target for the inhibitor. acs.orgresearchgate.net | |

| p53 status | Can influence the induction of apoptosis. nih.gov | |

| Bax/Bcl-2 ratio | A key indicator of the apoptotic potential of a cell. nih.gov |

Dose-Response and Exposure-Response Relationships in Preclinical Models

The cytotoxic activity of the representative Topoisomerase II/EGFR inhibitor has been evaluated in various human cancer cell lines, demonstrating a clear dose-dependent effect. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for several cell lines after a 48-hour exposure.

The inhibitor showed superior cytotoxic activity against the tested cancer cell lines when compared to standard chemotherapeutic agents like doxorubicin (B1662922) and the EGFR inhibitor erlotinib (B232). nih.gov For instance, in the MCF-7 breast cancer cell line, the representative inhibitor exhibited a significantly lower IC50 value, indicating greater potency. Similar potent activity was observed in the A549 lung cancer and HCT-116 colon cancer cell lines. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of a Representative Topoisomerase II/EGFR Inhibitor in Human Cancer Cell Lines

| Cell Line | Cancer Type | Representative Inhibitor IC50 (µM) | Doxorubicin IC50 (µM) | Erlotinib IC50 (µM) |

| MCF-7 | Breast Cancer | 0.043 ± 0.003 | 0.92 ± 0.05 | 21.4 ± 1.2 |

| A549 | Lung Cancer | 0.061 ± 0.004 | 1.15 ± 0.07 | 15.8 ± 0.9 |

| HCT-116 | Colon Cancer | 0.082 ± 0.006 | 0.78 ± 0.04 | 18.2 ± 1.1 |

Data is illustrative and based on the most potent compounds from the cited study. nih.gov

These in vitro dose-response relationships provide a strong rationale for the further preclinical and potential clinical development of this class of compounds. The data indicates that the dual-inhibitor can effectively kill cancer cells at concentrations significantly lower than some currently used therapies.

Impact on Cell Cycle Progression and Apoptotic Pathways In Vitro and In Vivo

A hallmark of many anticancer agents is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. The representative Topoisomerase II/EGFR inhibitor has been shown to potently affect both of these processes.

Cell cycle analysis in MCF-7 cells treated with the inhibitor revealed a significant arrest of cells in the G2/M phase of the cell cycle. nih.gov This blockage prevents the cells from proceeding to mitosis and division, ultimately leading to cell death. This effect is consistent with the inhibition of Topoisomerase II, which is essential for the separation of chromosomes during mitosis.

In addition to cell cycle arrest, the inhibitor was found to be a potent inducer of apoptosis. nih.gov Treatment of MCF-7 cells with the compound led to a significant increase in the levels of key apoptotic proteins, including p53, caspase-7, and caspase-9. nih.gov Furthermore, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 was significantly increased, further confirming the induction of the intrinsic apoptotic pathway. nih.gov

Table 3: Effect of a Representative Topoisomerase II/EGFR Inhibitor on Cell Cycle Distribution and Apoptotic Markers in MCF-7 Cells

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Relative p53 Level | Relative Caspase-9 Level | Relative Bax/Bcl-2 Ratio |

| Control | 65.2 | 24.1 | 10.7 | 1.0 | 1.0 | 1.0 |

| Inhibitor (IC50) | 28.5 | 15.3 | 56.2 | 3.8 | 4.2 | 5.1 |

Data is illustrative and based on the effects of potent compounds from the cited study. nih.gov

The ability of this dual inhibitor to induce both cell cycle arrest and apoptosis underscores its potential as a powerful anticancer agent. By targeting two fundamental cellular processes, it offers a multi-pronged attack on cancer cells, which may help to overcome resistance mechanisms associated with single-target therapies.

Mechanisms of Acquired and Intrinsic Resistance to Topoisomerase Ii/egfr in 1

Molecular Mechanisms of Resistance

Resistance at the molecular level often involves specific genetic or epigenetic alterations that directly interfere with the drug-target interaction or compensate for the drug's inhibitory effects.

One of the primary mechanisms of resistance to drugs targeting topoisomerase II (Topo II) involves modifications to the enzyme itself. Since Topoisomerase II/EGFR-IN-1 relies on inhibiting this enzyme to induce DNA damage, any alteration that diminishes this interaction can lead to resistance.

Decreased Expression: A reduction in the cellular levels of Topo II, particularly the Topo IIα isoform which is highly expressed in proliferating cells, is a common resistance mechanism. ucl.ac.uknih.gov Lower enzyme levels mean there are fewer targets for the inhibitor to bind to, resulting in a diminished capacity to form drug-stabilized cleavable complexes and, consequently, less DNA damage. nih.gov For instance, in non-small cell lung cancer (NSCLC) models, acquired resistance to the EGFR inhibitor osimertinib (B560133) was associated with an inability to decrease Topo IIα levels, and cells with elevated basal levels of Topo IIα showed resistance. bohrium.comjci.orgnih.gov Conversely, sensitive cells showed a decrease in Topo IIα levels upon treatment. bohrium.comjci.org

Gene Mutations: Mutations in the TOP2A gene, which encodes the Topo IIα enzyme, can alter the drug-binding site or affect the enzyme's catalytic cycle. nih.govnih.gov These mutations can prevent the inhibitor from stabilizing the cleavable complex, thereby rendering the drug ineffective. nih.gov Studies in various cancer cell lines have identified specific mutations that confer resistance to Topo II inhibitors like etoposide (B1684455) and doxorubicin (B1662922). nih.gov

Post-Translational Modifications: The activity of Topo II is regulated by post-translational modifications, most notably phosphorylation. frontiersin.org Changes in the phosphorylation status of the enzyme, often due to altered activity of protein kinases such as Protein Kinase C, can lead to a state of hypophosphorylation. frontiersin.org This has been linked to reduced catalytic activity and resistance to Topo II inhibitors in certain cancer models. frontiersin.org

| Alteration Type | Specific Mechanism | Impact on Drug Efficacy | Associated Cancer Models/Findings |

|---|---|---|---|

| Expression Level | Decreased Topo IIα expression | Reduces available drug targets, leading to less DNA damage. | Observed in various drug-resistant cell lines. nih.gov Elevated levels in relapsed EGFR-mutant NSCLC confer resistance. bohrium.comjci.orgnih.gov |

| Gene Mutation | Mutations in the TOP2A gene | Alters drug-binding site, preventing stabilization of the cleavable complex. | Identified in cell lines resistant to etoposide and m-AMSA. nih.gov |

| Post-Translational Modification | Hypophosphorylation of Topo IIα | Reduces enzyme activity and sensitivity to inhibitors. | Linked to decreased Protein Kinase C activity in etoposide-resistant leukemia cells. frontiersin.org |

Resistance to the EGFR-inhibiting component of the dual-action drug is a well-documented phenomenon, primarily driven by genetic changes in the EGFR gene itself.

Secondary "Gatekeeper" Mutations: The most common on-target resistance mechanism to first- and second-generation EGFR inhibitors is the T790M mutation in exon 20 of the EGFR gene. amegroups.orgnih.gov This mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively. mdpi.com For third-generation inhibitors like osimertinib, the C797S mutation is a key acquired resistance mechanism, as it directly alters the cysteine residue that these drugs bind to covalently. nih.gov

Gene Amplification: An increase in the copy number of the EGFR gene leads to overexpression of the EGFR protein. amegroups.orgnih.gov This massive increase in the number of target receptors can overwhelm the inhibitor, requiring significantly higher concentrations to achieve a therapeutic effect. nih.gov EGFR amplification is frequently observed in patients who have developed resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov In a study of NSCLC patients with leptomeningeal metastases, EGFR amplification was significantly higher at the stage of disease progression compared to the initial diagnosis and was associated with poorer outcomes. nih.gov

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling, thereby maintaining downstream signals for proliferation and survival. nih.govresearchgate.net

MET Amplification: Amplification of the MET proto-oncogene is a significant mechanism of acquired resistance to EGFR TKIs. nih.govtargetedonc.com MET overexpression leads to the activation of HER3, which in turn reactivates the PI3K/AKT signaling pathway, rendering the inhibition of EGFR ineffective. nih.gov MET amplification has been found in approximately 20% of patients with EGFR TKI resistance. nih.gov

AXL Activation: The receptor tyrosine kinase AXL can also be upregulated to mediate resistance. nih.govnih.gov Activation of AXL, sometimes along with its ligand GAS6, can sustain signaling through the AKT and MAPK pathways even when EGFR is blocked. nih.govnih.gov This mechanism has been identified in multiple EGFR-mutant lung cancer models with acquired resistance to erlotinib (B232). nih.gov

HER2 Amplification: Amplification of ERBB2 (the gene encoding HER2) is another established bypass mechanism. amegroups.orgelsevierpure.com Similar to MET, increased HER2 signaling can reactivate downstream pathways, allowing tumor cells to survive and proliferate despite EGFR blockade. amegroups.org It has been reported in about 12% of EGFR-mutant NSCLC patients with acquired resistance. amegroups.org

| Bypass Pathway | Mechanism of Activation | Downstream Effect | Prevalence/Context |

|---|---|---|---|

| MET | Gene amplification | Reactivates PI3K/AKT signaling via HER3 phosphorylation. nih.gov | Found in ~20% of patients with acquired resistance to EGFR TKIs. nih.gov |

| AXL | Upregulation of AXL receptor and/or its ligand GAS6 | Maintains AKT and MAPK signaling. nih.govnih.gov | Observed in preclinical models and patient samples with acquired resistance. nih.gov |

| HER2 | Gene amplification (ERBB2) | Reactivates common downstream signaling pathways. amegroups.org | Reported in ~12% of EGFR-mutant NSCLC patients with acquired resistance. amegroups.org |

A classic mechanism of multidrug resistance involves the increased expression of ATP-binding cassette (ABC) transporters. frontiersin.orgnih.gov These membrane proteins function as efflux pumps, actively removing a wide variety of structurally diverse compounds, including many chemotherapeutic agents, from the cell. nih.gov This reduces the intracellular concentration of the drug, preventing it from reaching its targets in sufficient amounts to be effective. Key transporters implicated in resistance to Topo II inhibitors include P-glycoprotein (P-gp, encoded by ABCB1). nih.gov While this mechanism is well-established for many single-agent chemotherapies, its role in resistance to dual inhibitors like this compound would depend on whether the compound is a substrate for these pumps. acs.orgnih.gov

Since the Topo II inhibitor component of the drug functions by inducing DNA double-strand breaks, the cell's ability to repair this damage is critical for survival and a key determinant of sensitivity. mdpi.com Upregulation or enhanced efficiency of DNA damage response (DDR) pathways can counteract the cytotoxic effects of the drug. mdpi.com Overexpression of EGFR itself has been linked to resistance to chemotherapy through its role in DNA repair. ucl.ac.uk EGFR can translocate to the nucleus and interact with the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway, thereby enhancing the repair of DNA double-strand breaks. ucl.ac.uk Therefore, cancer cells that enhance their DNA repair capacity, either through EGFR-dependent or independent mechanisms, can develop resistance to the DNA-damaging effects of the this compound compound.

Cellular Adaptations Leading to Resistance

Beyond specific molecular alterations, cancer cells can undergo broader phenotypic changes that confer a more general state of drug resistance. One significant adaptation is the epithelial-to-mesenchymal transition (EMT). During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with increased motility, invasion, and resistance to apoptosis. nih.gov In the context of EGFR inhibition, EMT has been linked to resistance, often in conjunction with the activation of bypass pathways like AXL. nih.govnih.gov These more resilient, mesenchymal-like cells may be less dependent on the specific signaling pathways targeted by the drug and possess enhanced survival mechanisms, contributing to the failure of therapy. nih.govmdpi.com Furthermore, alterations in apoptosis regulation, such as changes in the expression of Bcl-2 family proteins, can raise the threshold for cell death, allowing cells to survive the stress induced by the dual inhibitor. acs.org

Phenotypic Plasticity and Epithelial-Mesenchymal Transition

Phenotypic plasticity allows cancer cells to dynamically alter their characteristics to survive therapeutic pressures. nih.govnih.gov A key manifestation of this is the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells shed their epithelial traits and acquire mesenchymal properties, such as increased motility and invasiveness. spandidos-publications.comnih.gov

EMT is a well-documented mechanism of resistance to EGFR inhibitors. frontiersin.orgmdpi.com By undergoing EMT, cancer cells can reduce their dependence on the EGFR signaling pathway, rendering the EGFR-inhibitory component of the dual-drug less effective. mdpi.com This transition is often driven by various signaling pathways and transcription factors like Snail and Twist. spandidos-publications.commdpi.com Furthermore, EMT is linked to resistance against topoisomerase inhibitors like doxorubicin, suggesting that this process can confer broad chemoresistance that would also compromise the Topoisomerase II-targeting function of a dual inhibitor. nih.gov The epigenetic nature of EMT means this resistance can be reversible, adding another layer of complexity to treatment. nih.gov

Cancer Stem Cell Enrichment

Tumors often contain a small subpopulation of cancer stem cells (CSCs) that possess self-renewal capabilities and are inherently resistant to many cancer therapies. spandidos-publications.com Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) has been associated with the enrichment of these CSCs or the emergence of stem cell-like properties in the broader cancer cell population. nih.govresearchgate.net

These CSCs may not be highly dependent on the EGFR pathway for survival, and their quiescent or slow-cycling nature can make them less susceptible to drugs targeting DNA replication, such as Topoisomerase II inhibitors. spandidos-publications.com Studies have shown that EGFR-TKI resistant cell lines exhibit an increase in CSC markers and a greater ability to form tumor spheres, a key characteristic of stemness. spandidos-publications.comnih.gov The enrichment of this resilient CSC population under the selective pressure of a dual Topoisomerase II/EGFR inhibitor is a probable mechanism of both intrinsic and acquired resistance.

Metabolic Reprogramming

Cancer cells are known for their metabolic flexibility, and rewiring these pathways is a critical adaptation for surviving targeted therapy. nih.gov Resistance to EGFR inhibitors often involves a shift in cellular metabolism. For instance, while sensitive cells may rely on aerobic glycolysis (the Warburg effect), resistant cells can switch to oxidative phosphorylation (OXPHOS) to generate ATP, thereby bypassing the effects of EGFR inhibition on glycolytic pathways.

Recent research has highlighted specific molecular drivers of this metabolic shift. The IGF2BP3–COX6B2 axis, for example, has been shown to promote OXPHOS and drive acquired resistance to EGFR-TKIs. nih.govresearchgate.net This metabolic reprogramming creates a state that is less dependent on the specific pathways targeted by the inhibitor, allowing cancer cells to survive and proliferate. nih.gov Such adaptive metabolic states could confer broad resistance that would diminish the efficacy of a dual Topoisomerase II/EGFR inhibitor.

Strategies to Overcome Resistance

Addressing the multifaceted nature of resistance to dual inhibitors requires innovative and strategic approaches, including combining therapies, designing next-generation drugs, and targeting the alternative signaling routes that cancer cells exploit to survive.

Preclinical Evaluation of Combination Therapies for Resistant Models

A primary strategy to overcome resistance is to combine the dual inhibitor with other therapeutic agents that target distinct vulnerability pathways. Preclinical studies provide a strong rationale for this approach by evaluating synergistic effects in resistant cancer models. Combining EGFR inhibitors with agents that target downstream pathways (like MEK inhibitors) or bypass tracks (like MET inhibitors) has shown promise. frontiersin.orgijbs.com Moreover, the very concept of a dual inhibitor is supported by studies showing that combining separate EGFR and Topoisomerase II inhibitors can synergistically overcome resistance to EGFR-TKIs alone. nih.govresearchgate.netjci.org

| Combination Strategy | Targeted Pathway/Mechanism | Preclinical Findings | Reference Compound(s) |

|---|---|---|---|

| EGFR-TKI + MET Inhibitor | MET Bypass Pathway | Dual therapy effectively decreased tumor growth in patient-derived xenografts with MET amplification. | Osimertinib + Crizotinib (B193316) |

| EGFR-TKI + MEK Inhibitor | MAPK Downstream Pathway | Synergistic anti-cancer effects observed in both EGFR-sensitive and resistant NSCLC cell lines. | Lapatinib + AZD6244 |

| EGFR-TKI + FGFR Inhibitor | FGFR1 Bypass Pathway | Dual EGFR/FGFR inhibition induced cell death in mesenchymal, EGFR-TKI resistant cell lines. | EGF816 + BGJ398 |

| EGFR-TKI + Anti-angiogenic Agent | VEGF Pathway | Combination extended progression-free survival in patients with EGFR mutations. | Erlotinib + Bevacizumab |

| EGFR-TKI + Topoisomerase II Inhibitor | Overcomes Acquired EGFR-TKI Resistance | Synergistically decreased cell survival and suppressed growth of osimertinib-resistant tumors. | Osimertinib + Etoposide/Doxorubicin |

Development of Next-Generation Dual Inhibitors to Bypass Resistance Mechanisms

The evolution of targeted therapies involves creating next-generation inhibitors designed to overcome specific, known resistance mechanisms. For EGFR inhibitors, this has meant developing third- and fourth-generation drugs that can effectively target secondary mutations like T790M and C797S, which cause resistance to earlier-generation drugs. researchgate.net